

# An In-depth Technical Guide to 5-Amino-2-(hydroxymethyl)benzimidazole

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## Compound of Interest

Compound Name: 5-Amino-2-(hydroxymethyl)benzimidazole

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## Abstract

**5-Amino-2-(hydroxymethyl)benzimidazole** is a heterocyclic organic compound belonging to the benzimidazole family. Benzimidazoles are a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological significance of **5-Amino-2-(hydroxymethyl)benzimidazole**, serving as a valuable resource for researchers and professionals in drug discovery and development. Due to the limited availability of specific experimental data for this particular compound, information from closely related analogs is included for comparative purposes, with all such instances clearly noted.

## Molecular Structure and Identification

**5-Amino-2-(hydroxymethyl)benzimidazole** is characterized by a fused benzene and imidazole ring system, with an amino group at the 5-position and a hydroxymethyl group at the 2-position.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	(5-Amino-1H-benzimidazol-2-yl)methanol
CAS Number	294656-36-3[1][2]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> N <sub>3</sub> O[1]
Molecular Weight	163.18 g/mol [1]
InChI Key	AVKZEQGMZMYWRR-UHFFFAOYSA-N
Canonical SMILES	C1=CC2=C(C=C1N)NC(=C2)CO
Physical Description	Solid[3]

## Physicochemical Properties

Detailed experimental data on the physicochemical properties of **5-Amino-2-(hydroxymethyl)benzimidazole** are not readily available in the public domain. The following table summarizes the available information and provides estimated values or data from analogous compounds for reference.

Table 2: Physicochemical Properties

Property	Value	Notes
Melting Point	Not available	Data for the related compound 5-Amino-2-mercaptobenzimidazole is 243.5-244.5 °C.[4]
Boiling Point	Not available	---
pKa	Not available	---
Solubility	Not available	Benzimidazole itself is soluble in alcohol and aqueous acids. [2]
LogP	Not available	---

## Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for **5-Amino-2-(hydroxymethyl)benzimidazole** is not widely published. The expected spectral characteristics can be inferred from the structure and data on similar compounds.

- $^1\text{H}$  NMR: Protons on the aromatic ring, the methylene protons of the hydroxymethyl group, the hydroxyl proton, the amino protons, and the imidazole N-H proton would be expected to give characteristic signals.
- $^{13}\text{C}$  NMR: Signals corresponding to the carbon atoms of the benzimidazole core and the hydroxymethyl group would be observed.
- IR Spectroscopy: Characteristic absorption bands for N-H stretching (amine and imidazole), O-H stretching (alcohol), C-N stretching, and aromatic C-H and C=C stretching would be expected. For example, IR spectra of related benzimidazole derivatives show characteristic bands for aromatic N-H bonds in the  $3300\text{--}3400\text{ cm}^{-1}$  region.[5]
- Mass Spectrometry: The molecular ion peak ( $\text{M}^+$ ) would be expected at an  $m/z$  corresponding to the molecular weight of the compound (163.18).

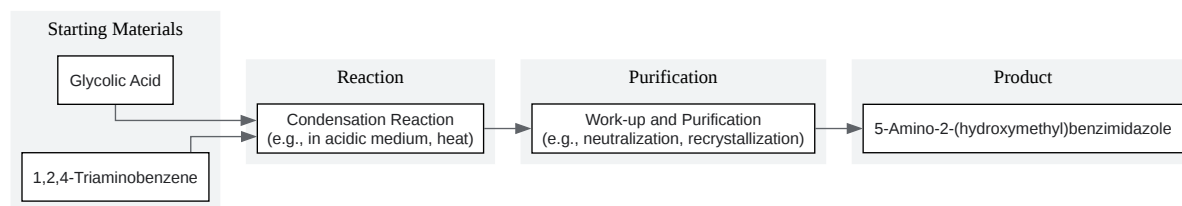
## Synthesis Protocols

A specific, detailed experimental protocol for the synthesis of **5-Amino-2-(hydroxymethyl)benzimidazole** is not readily available in peer-reviewed literature. However, general methods for the synthesis of benzimidazole derivatives can be adapted. A plausible synthetic route would involve the condensation of a substituted o-phenylenediamine with an appropriate carboxylic acid or its derivative.

## General Synthetic Approach for Benzimidazoles

The most common method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde.[6] For **5-Amino-2-(hydroxymethyl)benzimidazole**, a potential starting material would be 1,2,4-triaminobenzene, which could be condensed with glycolic acid.

Workflow for a Potential Synthesis:



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Figure 1. A potential synthetic workflow for **5-Amino-2-(hydroxymethyl)benzimidazole**.

Note: This is a generalized and hypothetical protocol. The actual reaction conditions, including solvent, temperature, and catalyst, would need to be optimized experimentally.

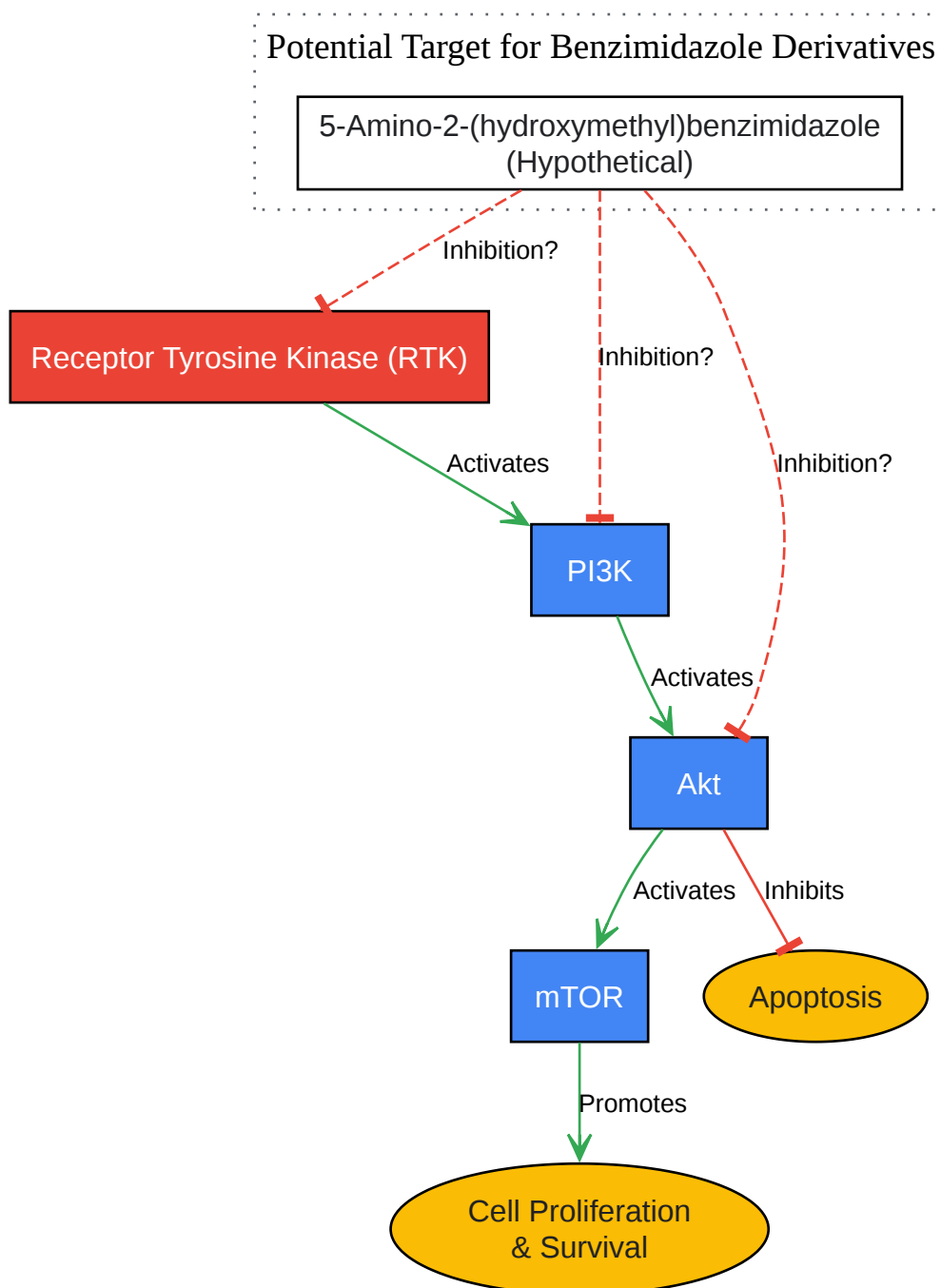
## Biological Activity and Potential Applications

While specific biological activity data for **5-Amino-2-(hydroxymethyl)benzimidazole** is limited, the benzimidazole scaffold is a well-known pharmacophore with a broad range of therapeutic applications.<sup>[7]</sup>

- **Anticancer Activity:** Many benzimidazole derivatives have been shown to possess anticancer properties.<sup>[8][9]</sup> Their mechanisms of action are diverse and can include inhibition of topoisomerases, disruption of microtubule polymerization, and induction of apoptosis.<sup>[9][10][11]</sup> The amino and hydroxymethyl substituents on the benzimidazole core of the target molecule could potentially modulate its interaction with biological targets and influence its anticancer efficacy.
- **Antimicrobial and Antiviral Activity:** The benzimidazole core is also found in a number of antimicrobial and antiviral drugs.<sup>[7]</sup>
- **Kinase Inhibition:** Benzimidazole derivatives have been investigated as inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.<sup>[9]</sup>

## Signaling Pathway Context:

The diagram below illustrates a generalized signaling pathway that is often targeted by anticancer agents, providing a conceptual framework for where a novel benzimidazole derivative might exert its effects.



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Figure 2. A generalized cell signaling pathway potentially targeted by anticancer benzimidazoles.

## Conclusion

**5-Amino-2-(hydroxymethyl)benzimidazole** is a molecule of interest within the broader class of pharmacologically active benzimidazoles. While its fundamental structural and identifying information is available, a significant gap exists in the public domain regarding its detailed experimental physicochemical properties, specific and reproducible synthesis protocols, and comprehensive biological activity profile. This guide consolidates the available information and provides a framework for future research by outlining potential synthetic strategies and plausible biological targets based on the known activities of related benzimidazole derivatives. Further experimental investigation is crucial to fully elucidate the chemical and biological characteristics of this compound and to explore its potential as a lead for novel therapeutic agents.

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